molecular formula C₂₈H₄₀O₁₄ B1146025 HT-2 Toxin 4-Glucuronide CAS No. 1400867-48-2

HT-2 Toxin 4-Glucuronide

Cat. No. B1146025
CAS RN: 1400867-48-2
M. Wt: 600.61
InChI Key:
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Description

HT-2 Toxin 4-Glucuronide is a metabolite of T-2 toxin, which is the most toxic trichothecene mycotoxin . It exerts potent toxic effects, including immunotoxicity, neurotoxicity, and reproductive toxicity . The molecular formula of this compound is C₂₈H₄₀O₁₄ and its molecular weight is 600.61 .


Synthesis Analysis

The enzymes CYP3A4 and carboxylesterase contribute to T-2 toxin metabolism, with 3′-hydroxy-T-2 toxin and HT-2 toxin as the corresponding primary products . Modified forms of T-2 toxin, including T-2–3-glucoside, exert their immunotoxic effects by signaling through JAK/STAT but not MAPK . T-2–3-glucoside results from hydrolyzation of the corresponding parent mycotoxin and other metabolites by the intestinal microbiota, which leads to enhanced toxicity .


Chemical Reactions Analysis

T-2 toxin is rapidly metabolised to a large number of products, HT-2 toxin being a major metabolite . The metabolizing enzymes CYP3A22, CYP3A29, and CYP3A46 in pigs, as well as the enzymes CYP1A5 and CYP3A37 in chickens, are able to catalyze T-2 toxin and HT-2 toxin to form the C-3′–OH metabolites .

Scientific Research Applications

  • Enzymatic Synthesis and Species-Specific Formation : Welsch and Humpf (2012) optimized a method for the enzymatic synthesis of HT-2 Toxin 4-Glucuronide and compared glucuronidation in liver microsomes of rats, mice, pigs, and humans. They observed distinct species-specific patterns of glucuronidation, highlighting the importance of this metabolite in different organisms (Welsch & Humpf, 2012).

  • Toxicokinetics and Metabolic Profile : Yang et al. (2018) investigated the toxicokinetics of HT-2 Toxin in rats and its metabolism in liver microsomes of various species, including humans. They identified hydroxylation, hydrolysis, and glucuronidation as the main metabolic pathways, with significant interspecies differences (Yang et al., 2018).

  • Metabolism in Farm Animals and Humans : Yang et al. (2017) studied the metabolism of T-2 Toxin in farm animals and humans in vitro, and in chickens in vivo. They identified various metabolites, including glucuronide binding metabolites, and reported substantial metabolic differences among species (Yang et al., 2017).

  • Enterohepatic Circulation in Rats : Coddington et al. (1989) examined the enterohepatic circulation of T-2 toxin metabolites, including this compound, in rats. Their studies indicated that these metabolites undergo significant enterohepatic circulation (Coddington et al., 1989).

  • Immunotoxicity Mechanism and Human Exposure : Wu et al. (2020) discussed the metabolism, immunotoxicity mechanism, and human exposure assessment of T-2 toxin and its modified forms, including this compound. They emphasized the role of various enzymes in the metabolism and the importance of understanding the immunotoxicity mechanisms (Wu et al., 2020).

  • Glucuronide Metabolites Identification : Gareis et al. (1986) identified glucuronide conjugates of T-2 toxin and diacetoxyscirpenol in rat bile, indicating the significance of these metabolites in the detoxification process (Gareis et al., 1986).

Mechanism of Action

Increasing evidence has shown that autophagy, hypoxia-inducible factors, and exosomes are involved in T-2 toxin-induced immunotoxicity . Autophagy promotes the immunosuppression induced by T-2 toxin, and a complex crosstalk between apoptosis and autophagy exists . Very recently, “immune evasion” activity was reported to be associated with this toxin; this activity is initiated inside cells and allows pathogens to escape the host immune response .

Safety and Hazards

T-2 toxin and HT-2 toxin are mycotoxins produced by various Fusarium species . They pose serious hazards to humans and animals and potentially cause severe economic impact to the cereal industry . The European Commission asked EFSA for a scientific opinion on the risk to human and animal health related to the presence of T-2 and HT-2 toxin in food and feed .

Future Directions

Based on the data from a series of human exposure studies, free T-2 toxin, HT-2 toxin, and HT-2–4-glucuronide should be considered human T-2 toxin biomarkers in the urine . This work will contribute to an improved understanding of the immunotoxicity mechanism of T-2 toxin and its modified forms .

properties

IUPAC Name

(2S,3S,4S,5R)-6-[(1S,2R,7R,9R,12S)-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O14/c1-11(2)6-16(30)39-14-8-27(9-37-13(4)29)15(7-12(14)3)40-23-20(34)22(26(27,5)28(23)10-38-28)42-25-19(33)17(31)18(32)21(41-25)24(35)36/h7,11,14-15,17-23,25,31-34H,6,8-10H2,1-5H3,(H,35,36)/t14?,15-,17+,18+,19-,20?,21+,22?,23-,25?,26-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADOMOZSAYAVLW-BWMMPYHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1OC(=O)CC(C)C)([C@]3(C(C([C@H]([C@@]34CO4)O2)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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